2,2'-(Ethane-1,2-diyldiimino)bis(2-methylpropanenitrile)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nordihydroguaiaretic acid can be synthesized through several methods. One common approach involves the oxidative coupling of catechol derivatives. The reaction typically requires a catalyst, such as copper or iron salts, and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of Nordihydroguaiaretic acid often involves the extraction from the creosote bush. The plant material is subjected to solvent extraction, followed by purification steps such as crystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Nordihydroguaiaretic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Nordihydroguaiaretic acid has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its effects on cellular processes, including its role in inhibiting lipoxygenase and other enzymes.
Medicine: Investigated for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and other conditions.
Industry: Used as a preservative in food and cosmetics due to its antioxidant properties.
Mechanism of Action
Nordihydroguaiaretic acid exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. It also inhibits various enzymes, including lipoxygenase, which plays a role in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another potent antioxidant found in many fruits and vegetables.
Resveratrol: A compound found in red wine and grapes, known for its antioxidant and anti-inflammatory properties.
Curcumin: The active ingredient in turmeric, with antioxidant and anti-inflammatory effects.
Uniqueness
Nordihydroguaiaretic acid is unique in its dual role as both an antioxidant and an enzyme inhibitor. Its ability to inhibit lipoxygenase distinguishes it from other antioxidants, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
27676-74-0 |
---|---|
Molecular Formula |
C10H18N4 |
Molecular Weight |
194.28 g/mol |
IUPAC Name |
2-[2-(2-cyanopropan-2-ylamino)ethylamino]-2-methylpropanenitrile |
InChI |
InChI=1S/C10H18N4/c1-9(2,7-11)13-5-6-14-10(3,4)8-12/h13-14H,5-6H2,1-4H3 |
InChI Key |
PDQKJJBJWGCFJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)NCCNC(C)(C)C#N |
Origin of Product |
United States |
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